![molecular formula C20H20ClN3O3S B3412607 4-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 933210-38-9](/img/structure/B3412607.png)
4-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Overview
Description
4-chloro-N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, making it a popular choice for various chemical syntheses .
Pharmacological Applications
The diazine scaffold, a widespread two-nitrogen containing compound in nature, constitutes a central building block for a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Antiviral Applications
The compound has been studied for its potential antiviral applications, particularly against SARS-CoV-2 receptors . This makes it a potential candidate for further research in the development of treatments for viral diseases.
Synthesis of α-Aryl-α-(pyridazin-3-yl)-acetonitriles
The compound can be used in the preparation of a number of α-aryl-α-(pyridazin-3-yl)-acetonitriles . These are important intermediates in various chemical reactions.
Synthesis of 6-Substituted Phenyl-2-(3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones
The compound can also be used in the synthesis of 6-substituted phenyl-2-(3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones . These are complex molecules with potential applications in various fields of chemistry.
ADMET Properties
The Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of the compound have been studied to evaluate its pharmacological potential . This information is crucial in the development of new drugs and therapies.
properties
IUPAC Name |
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-27-20-9-8-18(22-23-20)15-6-5-7-16(12-15)24-28(25,26)19-11-13(2)17(21)10-14(19)3/h5-12,24H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLVKFWIXVICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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